molecular formula C11H16N2O B1353281 4-(Diethylamino)benzaldehyde oxime CAS No. 54376-65-7

4-(Diethylamino)benzaldehyde oxime

Cat. No. B1353281
CAS RN: 54376-65-7
M. Wt: 192.26 g/mol
InChI Key: DHNWBEYWLRLFHM-FMIVXFBMSA-N
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Description

4-(Diethylamino)benzaldehyde oxime is a chemical compound with the molecular formula C11H16N2O . It is used in the preparation of 5-(4-diethylamino-benzylidene)-selenazolidine-2,4-dione by using aqueous methylamine as a reagent .


Synthesis Analysis

The synthesis of 4-(Diethylamino)benzaldehyde oxime can be achieved from 4-Fluorobenzaldehyde and Diethylamine . Another method involves a condensation reaction between benzaldehyde and hydroxylamine hydrochloride in the presence of a base .


Molecular Structure Analysis

The molecular structure of 4-(Diethylamino)benzaldehyde oxime can be represented as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

4-(Diethylamino)benzaldehyde oxime is used in the preparation of 5-(4-diethylamino-benzylidene)-selenazolidine-2,4-dione by using aqueous methylamine as a reagent .


Physical And Chemical Properties Analysis

4-(Diethylamino)benzaldehyde oxime appears as dark brown to green coarse crystals . It has a molecular weight of 177.24 .

Scientific Research Applications

Analytical Chemistry: Spectrophotometric Determination of Palladium

4-(Diethylamino)benzaldehyde oxime: has been proposed as a sensitive and selective analytical reagent for the spectrophotometric determination of palladium(II). The compound forms a yellow complex with palladium(II) in a potassium hydrogen phthalate-hydrochloric acid buffer at pH 3.0, which can be used for quantitative measurements .

Cancer Research: Inhibition of Aldehyde Dehydrogenase

In the field of cancer research, 4-(Diethylamino)benzaldehyde oxime is known to inhibit aldehyde dehydrogenase (ALDH), an enzyme overexpressed in various tumor types, including prostate cancer. This inhibition is crucial as it can potentially overcome drug resistance in cancer cells characterized by high ALDH content .

Medicinal Chemistry: Antiproliferative Activity

The compound’s scaffold has been expanded to explore its impact on ALDH activity and antiproliferative activity in prostate cancer. Several analogues of 4-(Diethylamino)benzaldehyde oxime have shown increased cytotoxicity against different prostate cancer cell lines, making it a valuable tool for developing new cancer treatments .

Organic Synthesis: Preparation of Selenazolidine Derivatives

4-(Diethylamino)benzaldehyde oxime: is used in organic synthesis for the preparation of 5-(4-diethylamino-benzylidene)-selenazolidine-2,4-dione . This synthesis involves using aqueous methylamine as a reagent, highlighting the compound’s utility in synthesizing novel organic molecules .

Pharmacology: Overcoming Cyclophosphamide Resistance

The compound has demonstrated the ability to overcome cyclophosphamide resistance in murine leukemia cells. This is particularly significant as cyclophosphamide is a commonly used chemotherapeutic agent, and resistance to it can severely limit treatment options .

Chemical Safety and Handling: Storage and Precautions

While not a direct application in research, understanding the safety and handling of 4-(Diethylamino)benzaldehyde oxime is essential for its use in any scientific application. It should be stored as a combustible solid and handled with appropriate personal protective equipment to avoid acute toxicity and irritation risks .

Safety and Hazards

This chemical should be handled with care. Avoid all personal contact, including inhalation. Use protective clothing when risk of exposure occurs. Use in a well-ventilated area. Prevent concentration in hollows and sumps. Do not enter confined spaces until the atmosphere has been checked . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Mechanism of Action

Target of Action

The primary target of 4-(Diethylamino)benzaldehyde oxime is Aldehyde Dehydrogenases (ALDHs) . ALDHs are a group of enzymes that are responsible for the oxidation of aldehydes to their corresponding carboxylic acids .

Mode of Action

4-(Diethylamino)benzaldehyde oxime acts as a reversible inhibitor of ALDHs . It competes with the aldehyde substrate for the active site of the enzyme, thereby reducing the enzyme’s activity . The inhibition of ALDHs by 4-(Diethylamino)benzaldehyde oxime is essentially an irreversible process as the adduct dehydrates .

Biochemical Pathways

The inhibition of ALDHs affects various biochemical pathways. ALDHs play a crucial role in alcohol metabolism, converting acetaldehyde, a toxic intermediate of alcohol metabolism, into non-toxic acetate. Therefore, the inhibition of ALDHs can lead to the accumulation of acetaldehyde, causing adverse effects .

Result of Action

The inhibition of ALDHs by 4-(Diethylamino)benzaldehyde oxime can have various molecular and cellular effects. For instance, it can lead to the accumulation of aldehydes, which can cause cellular damage. Moreover, 4-(Diethylamino)benzaldehyde oxime displays potent anti-androgenic effect (IC 50 = 1.71μM) .

properties

IUPAC Name

(NE)-N-[[4-(diethylamino)phenyl]methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-3-13(4-2)11-7-5-10(6-8-11)9-12-14/h5-9,14H,3-4H2,1-2H3/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNWBEYWLRLFHM-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24826448
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(Diethylamino)benzaldehyde oxime

CAS RN

54376-65-7
Record name 54376-65-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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